4-Chloro-2-fluoro-3-methoxybenzoic acid 4-Chloro-2-fluoro-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1169870-80-7
VCID: VC3064231
InChI: InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: COC1=C(C=CC(=C1F)C(=O)O)Cl
Molecular Formula: C8H6ClFO3
Molecular Weight: 204.58 g/mol

4-Chloro-2-fluoro-3-methoxybenzoic acid

CAS No.: 1169870-80-7

Cat. No.: VC3064231

Molecular Formula: C8H6ClFO3

Molecular Weight: 204.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-fluoro-3-methoxybenzoic acid - 1169870-80-7

Specification

CAS No. 1169870-80-7
Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
IUPAC Name 4-chloro-2-fluoro-3-methoxybenzoic acid
Standard InChI InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key ODAJPJWSLSBLLM-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1F)C(=O)O)Cl
Canonical SMILES COC1=C(C=CC(=C1F)C(=O)O)Cl

Introduction

Chemical Identification and Properties

Chemical Identity

4-Chloro-2-fluoro-3-methoxybenzoic acid is characterized by several standard chemical identifiers that enable its precise identification in scientific literature and chemical databases.

ParameterValue
CAS Number1169870-80-7
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
IUPAC Name4-chloro-2-fluoro-3-methoxybenzoic acid
MDL NumberMFCD19687204
InChIInChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyODAJPJWSLSBLLM-UHFFFAOYSA-N
SMILESCOC1=C(C=CC(=C1F)C(=O)O)Cl

This compound features a benzoic acid core with chloro, fluoro, and methoxy substituents at specific positions, creating a unique chemical entity with distinct properties and reactivity patterns .

Structural Properties

The structure of 4-chloro-2-fluoro-3-methoxybenzoic acid consists of a benzene ring with four substituents:

  • A carboxylic acid group (-COOH) at position 1

  • A fluorine atom at position 2

  • A methoxy group (-OCH3) at position 3

  • A chlorine atom at position 4

This specific arrangement of substituents contributes to the compound's chemical behavior and reactivity. The presence of both electron-withdrawing groups (chlorine and fluorine) and an electron-donating group (methoxy) creates an interesting electronic distribution within the molecule, influencing its chemical properties and potential applications .

Physical and Chemical Properties

4-Chloro-2-fluoro-3-methoxybenzoic acid exhibits specific physical and chemical properties that are important for its identification, handling, and application.

PropertyValue
Physical StateWhite solid
Melting Point136-137°C
Boiling PointNot readily available
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents; limited solubility in water
pKaNot readily available (expected to be similar to other benzoic acids, approximately 4-5)
pH (saturated solution)Acidic

The compound's physical properties make it suitable for various chemical transformations and applications in synthetic organic chemistry .

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic routes have been developed for the preparation of 4-chloro-2-fluoro-3-methoxybenzoic acid. These methods vary in complexity, yield, and starting materials.

One common approach involves the oxidation of corresponding benzaldehyde derivatives. The synthesis of 4-chloro-2-fluoro-3-methoxybenzaldehyde followed by oxidation to the corresponding benzoic acid can be achieved through established protocols as described in the literature .

Another significant synthetic pathway starts with appropriately substituted phenylboronic acid derivatives. The conversion of 4-chloro-2-fluoro-3-methoxyphenylboronic acid to the corresponding benzoic acid can be performed under controlled oxidative conditions .

Laboratory Preparation Method

A representative laboratory preparation method for 4-chloro-2-fluoro-3-methoxybenzoic acid is outlined below:

  • Starting with 4-chloro-2-fluoro-3-methoxybenzaldehyde

  • Oxidation with an appropriate oxidizing agent (e.g., potassium permanganate or sodium chlorite)

  • Acidification of the reaction mixture

  • Isolation and purification of the product

The synthesis typically yields a white crystalline solid with a melting point of 136-137°C .

Spectroscopic Characterization

The spectroscopic data for 4-chloro-2-fluoro-3-methoxybenzoic acid provides valuable information for confirmatory identification:

NMR Spectroscopy:

  • 1H NMR (400 MHz, CDCl3): δ 11.45 (1H, brs), 7.56 (1H, t J = 8 Hz), 7.35 (1H, d J = 8 Hz), 3.87 (3H, s) ppm.

  • 13C NMR (126 MHz, CDCl3): δ 164.2 (d JC−F = 3 Hz), 155.3 (d JC−F = 260 Hz), 144.7 (d JC−F = 14 Hz), 131.9 (d JC−F = 3 Hz), 126.5 (d JC−F = 1 Hz), 125.4 (d JC−F = 0.5 Hz), 120.0, 61.7 (d JC−F = 4 Hz) ppm.

  • 19F NMR (400 MHz, CDCl3): δ −102.6 ppm .

IR Spectroscopy:

  • IR (cm−1, thin film): 1654, 1025, 1010, 920 .

Mass Spectrometry:

  • HRMS data confirms the molecular formula with high accuracy .

Applications and Research Areas

As a Chemical Intermediate

4-Chloro-2-fluoro-3-methoxybenzoic acid serves as a valuable intermediate in organic synthesis. The compound's functionality allows for various chemical transformations, making it useful in the preparation of more complex molecules .

The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the halogen substituents (chlorine and fluorine) provide opportunities for nucleophilic aromatic substitution reactions and cross-coupling chemistry. These characteristics make the compound particularly useful in the synthesis of pharmaceutical compounds, agrochemicals, and other specialty chemicals .

Pharmaceutical Applications

Research suggests that derivatives of 4-chloro-2-fluoro-3-methoxybenzoic acid may possess pharmaceutical potential. While the acid itself is primarily used as an intermediate, compounds derived from it have been investigated for various biological activities .

Some related compounds have shown promise in the following therapeutic areas:

  • As components in enzyme inhibitors

  • In compounds targeting specific signaling pathways

  • As structural elements in compounds with anti-inflammatory properties

Research and Development

Current research involving 4-chloro-2-fluoro-3-methoxybenzoic acid focuses on:

  • Development of novel synthetic methodologies using this compound as a platform

  • Exploration of its utility in cross-coupling reactions

  • Investigation of structure-activity relationships in biological systems

  • Use as a building block in medicinal chemistry programs

The compound's unique substitution pattern makes it interesting for research aimed at understanding how specific functional groups affect molecular interactions and biological activities.

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These hazard classifications indicate that the compound should be handled with appropriate care and personal protective equipment .

ParameterRecommendation
Storage TemperatureRoom temperature or 2-8°C
Container TypeTightly closed container
Light SensitivityProtect from direct light
HumidityStore in a dry environment
Shelf LifeStable under recommended storage conditions

Following these storage guidelines helps maintain the purity and quality of the compound for research and synthetic applications .

SpecificationTypical Value
Purity≥95-97%
AppearanceWhite to off-white solid
IdentityConfirmed by spectroscopic methods
PackagingVarious sizes (e.g., 1g, 5g, 10g)
Storage ConditionsRoom temperature or refrigerated (2-8°C)

These specifications ensure that researchers receive high-quality material suitable for their intended applications .

Related Compounds and Derivatives

Structural Analogues

Several compounds structurally related to 4-chloro-2-fluoro-3-methoxybenzoic acid have been reported in scientific literature and chemical databases:

Compound NameCAS NumberSimilarity Feature
4-Chloro-2-fluoro-3-methoxyphenylboronic acid944129-07-1Common core structure, different functional group
6-Chloro-2-fluoro-3-methoxybenzamide886761-75-7Amide derivative
4-Chloro-2-fluoro-6-methoxybenzoic acidRelated compoundDifferent substitution pattern
2-Fluoro-3-chlorobenzoic acidRelated compoundLacks methoxy group

These related compounds often share synthetic pathways and may exhibit similar chemical reactivity patterns .

Synthetic Precursors and Products

In synthetic sequences, 4-chloro-2-fluoro-3-methoxybenzoic acid can serve as both a product and a precursor:

As a Precursor:

  • For amide formation leading to compounds like 4-chloro-2-fluoro-3-methoxybenzamide

  • For ester synthesis with various alcohols

  • For reduction to corresponding aldehyde or alcohol derivatives

  • For coupling reactions in more complex molecule synthesis

As a Product:

  • From oxidation of 4-chloro-2-fluoro-3-methoxybenzaldehyde

  • From hydrolysis of corresponding esters

  • From functional group manipulation of appropriately substituted benzoic acid derivatives

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